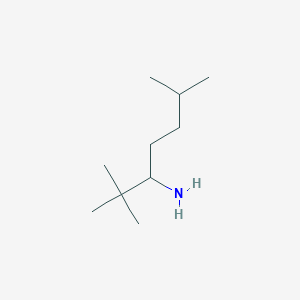
4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one
Descripción general
Descripción
“4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one” is a chemical compound with the CAS Number: 1155607-95-6. It has a molecular weight of 236.27 and its IUPAC name is 4-[(4-hydroxy-1-piperidinyl)carbonyl]-1-methyl-2(1H)-pyridinone .
Physical And Chemical Properties Analysis
This compound is stored at room temperature and has a purity of 95%. It is in the form of an oil .Aplicaciones Científicas De Investigación
Chemistry and Pharmacology
Research on compounds within the same class as "4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one" has primarily focused on their chemistry and pharmacological properties. For instance, studies on ohmefentanyl, a compound related in structure and pharmacological activity, explore its unique activity and potential as a molecular probe for investigating receptor-mediated phenomena. This research highlights the importance of stereochemistry in determining biological properties and the potential for developing more refined pharmacophores for opioid receptors (Brine et al., 1997).
Reactive Carbonyl Species (RCS) and Chronic Diseases
The role of reactive carbonyl species (RCS), including compounds with structural similarities to the one , has been studied in the context of chronic diseases. RCS are known to contribute to the pathology of various diseases through their interaction with cellular components. Research emphasizes the importance of understanding the sources, types, and effects of RCS, alongside strategies for their detection and therapeutic management, underscoring their significance in biomedical research (Fuloria et al., 2020).
Synthesis and Applications of 1,4-Dihydropyridines
The synthesis and application of 1,4-dihydropyridines (DHPs), a class of compounds that include structures similar to "4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one", have been extensively reviewed. DHPs are significant due to their presence in biological applications and as the main skeleton in many drugs. The review by Sohal (2021) covers recent methodologies for synthesizing DHPs and their potential for creating biologically active compounds, suggesting a wide application range from medicinal chemistry to synthetic organic chemistry (Sohal, 2021).
Hydroxypyridinone Complexes
Research on hydroxypyridinone complexes, which share a pyridinone component with the compound of interest, focuses on their potential medical uses, particularly as efficient metal chelators. These studies have implications for developing treatments for conditions associated with metal ion accumulation, highlighting the importance of these compounds in therapeutic applications (Santos, 2002).
Propiedades
IUPAC Name |
4-(4-hydroxypiperidine-1-carbonyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-13-5-2-9(8-11(13)16)12(17)14-6-3-10(15)4-7-14/h2,5,8,10,15H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPJJMABBQZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)



![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)



![N-{2-[(2-aminophenyl)formamido]ethyl}acetamide](/img/structure/B1517872.png)